molecular formula C19H22ClN3O2 B5175232 N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5175232
M. Wt: 359.8 g/mol
InChI Key: CRJYDHXRAYXCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as Trazodone, is a psychoactive drug that belongs to the class of antidepressants. It was first synthesized in Italy in the 1960s and has been used in the treatment of depression, anxiety, and insomnia.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed to work by blocking the reuptake of serotonin in the brain, thereby increasing the levels of this neurotransmitter. It also acts as an antagonist at certain serotonin receptors, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety. N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has also been found to have sedative effects, which can help to improve sleep.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It has also been extensively studied, and there is a large body of research on its effects. However, N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it can have a number of side effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, there is interest in developing new formulations of N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide that can improve its efficacy and reduce its side effects. Finally, there is ongoing research into the underlying mechanisms of N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide's effects, which may lead to the development of new antidepressant drugs with similar mechanisms of action.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction of 2-chlorobenzaldehyde with 2-methoxyphenylpiperazine in the presence of sodium cyanide. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Scientific Research Applications

N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic effects on depression, anxiety, and insomnia. It has been found to be effective in the treatment of major depressive disorder, especially in patients who do not respond well to other antidepressants. N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has also been shown to be effective in the treatment of anxiety disorders and insomnia.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-9-5-4-8-17(18)23-12-10-22(11-13-23)14-19(24)21-16-7-3-2-6-15(16)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJYDHXRAYXCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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